molecular formula C8H7NO4 B100194 2,4-Dihydroxy-2H-1,4-benzoxazin-3(4H)-one CAS No. 17359-54-5

2,4-Dihydroxy-2H-1,4-benzoxazin-3(4H)-one

Cat. No.: B100194
CAS No.: 17359-54-5
M. Wt: 181.15 g/mol
InChI Key: COVOPZQGJGUPEY-UHFFFAOYSA-N
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Description

2,4-Dihydroxy-2H-1,4-benzoxazin-3(4H)-one is a naturally occurring cyclic hydroxamic acid classified within the benzoxazinoid family. It is a key secondary metabolite in plants such as rye (Secale cereale), wild barley (Hordeum spp.), and certain maize (Zea mays) varieties, where it functions as a defense compound against pathogens, insects, and competing plants . Structurally, it features hydroxy groups at positions C2 and C4 of the benzoxazinone core (Figure 1). In planta, it is stored as a non-toxic β-D-glucoside derivative in vacuoles, with the bioactive aglucone released upon tissue damage to exert antimicrobial and allelopathic effects . Its ecological significance lies in its dual role as a direct toxin and a precursor for allelochemicals like 2-aminophenoxazin-3-one (APO), formed via microbial degradation in soil .

Mechanism of Action

Target of Action

DIBOA, also known as 2,4-Dihydroxy-1,4-benzoxazinone, is a benzoxazinoid produced by certain plants, notably rye (Secale cereale), and has been identified as an allelochemical . Allelochemicals are biochemicals released by plants that can affect the growth and development of other organisms in their vicinity . The primary targets of DIBOA are therefore other plants and certain types of pests, including nematodes .

Mode of Action

It is known that diboa and other benzoxazinoids exhibit allelopathic properties, meaning they can inhibit the growth of other plants and certain pests . This is thought to occur through the disruption of cellular processes in the target organisms, although the specific mechanisms are still under investigation .

Biochemical Pathways

DIBOA is part of the benzoxazinoid biosynthetic pathway, which involves several enzymes . The pathway begins with the conversion of indole-3-glycerol phosphate to DIBOA through a series of reactions catalyzed by the enzymes BX1 to BX5 . DIBOA is then glucosylated by the UDP-glucosyltransferases BX8 and BX9, resulting in DIBOA-Glc . In some species, DIBOA is further modified to yield DIMBOA .

Pharmacokinetics

One study found that DIBOA levels in plasma peaked approximately 3 hours after food intake, and DIBOA was present in urine even 36 hours after consumption . The half-life of DIBOA was estimated to be between 18 and 22 hours .

Result of Action

The primary result of DIBOA’s action is the inhibition of growth in certain plants and pests. This is thought to occur through the disruption of cellular processes in these organisms . In addition, DIBOA and other benzoxazinoids have been found to exhibit antimicrobial and antifeedant properties .

Action Environment

The action of DIBOA can be influenced by various environmental factors. For instance, the production of DIBOA by plants can be affected by biotic and abiotic stress . Furthermore, the effectiveness of DIBOA as a natural pesticide can be influenced by soil conditions . In one study, a genetically engineered Escherichia coli strain was found to be capable of producing DIBOA with high yield, suggesting potential for industrial production .

Biochemical Analysis

Biochemical Properties

DIBOA is involved in a linear biosynthetic pathway that involves nine enzymes, leading to its storage as glucoside conjugates . The enzymes for conversion of DIBOA-glucoside to DIMBOA-glucoside have been identified . DIBOA-glucoside is the substrate of the dioxygenase BENZOXAZINLESS6 (BX6) and the produced 2,4,7-trihydroxy-2H-1,4-benzoxazin-3-(4H)-one-glucoside is metabolized by the methyltransferase BX7 to yield DIMBOA-glucoside .

Cellular Effects

It has been shown that DIBOA has an antifeedant effect on certain insect species . This suggests that DIBOA may influence cellular function in these organisms, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known that DIBOA is involved in the biosynthesis of DIMBOA, a compound with known antimicrobial and antifeedant properties . The conversion of DIBOA to DIMBOA involves enzymatic reactions catalyzed by dioxygenase BX6 and methyltransferase BX7 .

Temporal Effects in Laboratory Settings

It is known that benzoxazinoids like DIBOA are synthesized in seedlings and stored as glucosides . This suggests that the effects of DIBOA may change over time as the plant matures and the compound is metabolized.

Metabolic Pathways

DIBOA is part of a linear biosynthetic pathway that involves nine enzymes . This pathway begins with the TSA gene (α-subunit of tryptophan synthase) and a Bx2-like ancestral CYP71C gene, leading to the storage of DIBOA as glucoside conjugates .

Transport and Distribution

It is known that DIBOA is synthesized in seedlings and stored as glucosides , suggesting that it may be transported and distributed within plant tissues.

Subcellular Localization

It is known that the dioxygenase BX6, which metabolizes DIBOA-glucoside, is localized in the cytoplasm . This suggests that DIBOA and its metabolites may also be localized within the cytoplasm.

Biological Activity

Introduction

2,4-Dihydroxy-2H-1,4-benzoxazin-3(4H)-one (DIBOA) is a naturally occurring compound belonging to the benzoxazinone family, which has garnered significant attention in phytochemistry due to its diverse biological activities. This article delves into the biological properties of DIBOA, including its antimicrobial, phytotoxic, and potential therapeutic effects.

Chemical Structure and Properties

DIBOA is characterized by its unique structure, which includes a benzene ring fused to an oxazine ring. Its molecular formula is C8H7N1O3C_8H_7N_1O_3, and it possesses two hydroxyl groups at positions 2 and 4 of the benzene ring. This configuration is crucial for its biological activity.

PropertyValue
Molecular FormulaC₈H₇N₁O₃
Molecular Weight167.15 g/mol
SolubilitySoluble in water
Melting Point220 °C

Antimicrobial Properties

DIBOA exhibits notable antimicrobial activity against various pathogens. Studies have shown that it can inhibit the growth of bacteria such as Erwinia spp. and fungi like Fusarium graminearum. For instance, research demonstrated that DIBOA significantly prolonged the lag phase of bacterial growth without altering the log phase growth rates, indicating its potential as a natural antibacterial agent .

Phytotoxic Effects

DIBOA has been recognized for its phytotoxic properties, affecting seed germination and plant growth. It acts as an allelochemical, inhibiting the germination of neighboring plants and thus reducing competition for resources. This property is particularly beneficial in agricultural settings for managing weed populations .

Antifungal Activity

The compound has been shown to suppress trichothecene production in Fusarium graminearum, a fungus responsible for significant crop losses due to diseases like Fusarium head blight . This suppression can lead to reduced mycotoxin levels in crops, enhancing food safety.

Inhibitory Effects on Cell Proliferation

Recent studies indicate that DIBOA can inhibit undesired cell proliferation in vertebrates. It has been found effective against both malignant and benign cell types, suggesting potential applications in cancer therapy . The mechanism of action appears to involve interference with cellular signaling pathways that regulate growth and proliferation.

Case Study 1: Antimicrobial Efficacy

In a controlled study, DIBOA was extracted from corn seedlings and tested against various bacterial strains. The results indicated that DIBOA exhibited up to 100% inhibition against specific non-pathogenic strains while showing variable effects on pathogenic strains .

Case Study 2: Phytotoxicity Assessment

A series of experiments evaluated the impact of DIBOA on the germination rates of common weeds. The findings revealed that at concentrations above 100 µM, DIBOA significantly reduced germination rates by over 50%, highlighting its potential as a natural herbicide .

Scientific Research Applications

Agricultural Applications

1.1 Phytotoxicity and Herbicidal Properties

DIBOA exhibits notable phytotoxic effects, making it a candidate for natural herbicide development. Research indicates that DIBOA can inhibit the germination and growth of various weed species. For instance, a study demonstrated that DIBOA and its derivatives effectively suppressed the growth of Abutilon theophrasti (velvetleaf), a common agricultural weed, by inhibiting seed germination and root elongation .

Table 1: Phytotoxic Effects of DIBOA on Various Plant Species

Plant SpeciesEffect ObservedReference
Abutilon theophrastiInhibition of germination
Zea mays (Maize)Enhanced resistance to pests
Brassica napus (Canola)Reduced seedling growth

1.2 Antifungal and Antimicrobial Activity

DIBOA has demonstrated antifungal properties against several plant pathogens, which positions it as a potential natural fungicide. Studies have shown that it inhibits the growth of fungi such as Fusarium spp., which are known to cause significant crop losses . Additionally, DIBOA exhibits antimicrobial activity against various bacteria, suggesting its utility in developing natural antimicrobial agents.

Pharmaceutical Applications

2.1 Bioactive Compound Development

The benzoxazinone skeleton of DIBOA is recognized for its versatility in medicinal chemistry. Compounds derived from DIBOA have been explored for their potential therapeutic effects, including anti-inflammatory and anticancer properties. Research indicates that derivatives of DIBOA can induce apoptosis in cancer cells, making them promising candidates for cancer treatment .

Table 2: Potential Pharmaceutical Applications of DIBOA Derivatives

DerivativeBiological ActivityReference
7-Methoxy-DIBOAAnticancer activity
Glucosylated formsEnhanced bioavailability
Acetal derivativesAnti-inflammatory properties

Ecological Role and Chemical Defense Mechanisms

DIBOA plays a crucial role in the chemical defense mechanisms of plants, particularly in gramineous species like maize and wheat. The compound acts as a deterrent against herbivores and pathogens due to its phytotoxicity and antimicrobial properties. The degradation products of DIBOA also contribute to the ecological behavior of benzoxazinone-producing plants, enhancing their survival in competitive environments .

Case Studies

4.1 Case Study: Inhibition of Velvetleaf Germination

A comprehensive study focused on the effects of DIBOA on velvetleaf revealed that concentrations as low as 0.01 mM could significantly inhibit seed germination and root elongation. The study highlighted the potential for using DIBOA as a natural herbicide in sustainable agriculture practices .

4.2 Case Study: Antifungal Activity Against Fusarium spp.

Research conducted on the antifungal activity of DIBOA showed that it effectively inhibited the growth of Fusarium graminearum, a major pathogen affecting cereal crops. The study concluded that incorporating DIBOA into crop management strategies could reduce reliance on synthetic fungicides .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2,4-Dihydroxy-2H-1,4-benzoxazin-3(4H)-one and its derivatives?

  • Methodological Answer : The synthesis typically involves cyclization reactions of substituted aminophenols with carbonyl-containing reagents. For example, 4-Acetyl-2-ethyl-2H-1,4-benzoxazin-3(4H)-one (a derivative) was synthesized via a two-step process: (1) condensation of 2-aminophenol derivatives with ethyl acetoacetate, followed by (2) cyclization under acidic conditions, yielding 97% purity . Key parameters include temperature control (60–80°C) and use of catalysts like p-toluenesulfonic acid. Optimization of solvent systems (e.g., ethanol or DMF) is critical for yield improvement.

Q. How is the structural elucidation of benzoxazinone derivatives performed?

  • Methodological Answer : Structural confirmation relies on NMR (¹H and ¹³C), GC/MS , and X-ray crystallography . For instance:

  • ¹H NMR : Distinct signals for aromatic protons (δ 6.8–7.5 ppm) and coupling constants (e.g., J = 8.2 Hz for vicinal protons) .
  • X-ray diffraction : Resolves crystal packing and hydrogen-bonding networks (e.g., 6-chloro-2H-1,4-benzoxazin-3(4H)-one crystallizes in the monoclinic P2₁/c space group) .
  • GC/MS : Molecular ion peaks (e.g., m/z 219 for 4-Acetyl-2-ethyl derivatives) and fragmentation patterns validate purity .

Q. What in vitro models are used to evaluate the biological activity of this compound derivatives?

  • Methodological Answer : Antifungal activity is assessed using agar diffusion or microdilution assays against strains like Candida albicans and Aspergillus niger. For example, derivatives substituted with chloro or methoxy groups showed MIC values ranging from 12.5–50 µg/mL, with activity linked to electron-withdrawing substituents enhancing membrane disruption .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields of benzoxazinone derivatives?

  • Methodological Answer : Systematic screening of catalysts (e.g., Lewis acids like ZnCl₂), solvents (polar aprotic solvents enhance cyclization), and temperature is recommended. A study achieved 97% yield for 4-Acetyl-2-ethyl derivatives by refluxing in ethanol at 78°C for 6 hours . Statistical tools like Design of Experiments (DoE) can identify critical factors (e.g., reactant molar ratios).

Q. How can contradictions in reported biological activity data across studies be resolved?

  • Methodological Answer : Discrepancies often arise from variations in assay protocols (e.g., inoculum size, incubation time) or structural modifications . For example:

  • Derivatives with 7-methoxy substituents may show reduced activity due to steric hindrance .
  • Standardized protocols (CLSI guidelines) and structure-activity relationship (SAR) studies are essential to reconcile data .

Q. What computational methods are used to predict the reactivity and stability of benzoxazinone derivatives?

  • Methodological Answer : Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites. For 6-chloro derivatives, DFT models correlate chloro-substitution with enhanced stability (ΔE = 3.2 eV) . Molecular docking simulates interactions with biological targets (e.g., fungal CYP51 enzymes) to rationalize antifungal mechanisms .

Comparison with Similar Compounds

Benzoxazinoids exhibit structural diversity due to substitutions on the benzoxazinone core, which modulate their bioactivity, stability, and ecological roles. Below, 2,4-Dihydroxy-2H-1,4-benzoxazin-3(4H)-one is compared with its analogues based on structural features, occurrence, and biological activities.

Structural Analogues and Occurrence

Compound Name Structural Modifications Occurrence Key Enzymatic/Pathway Features
This compound Hydroxy groups at C2 and C4 Rye, wild barley Biosynthesized via cytochrome P450 monooxygenases (e.g., BX1–BX4)
2,4-Dihydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one Methoxy group at C7 Maize, wheat Derived from this compound via BX6 (dioxygenase) and BX7 (methyltransferase)
2,7-Dihydroxy-2H-1,4-benzoxazin-3(4H)-one Hydroxy groups at C2 and C7 Scoparia dulcis Identified via NMR; exhibits α-glucosidase inhibitory activity
2-Hydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one Methoxy at C7, hydroxy at C2 Maize extracts Detected as a lactam derivative in maize

Bioactivity Profiles

Antimicrobial Activity

  • This compound : Demonstrates broad-spectrum activity against fungi (e.g., Fusarium spp.), bacteria, and viruses. In rye, it contributes to basal resistance against necrotrophic fungi .
  • 2,4-Dihydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one : The methoxy group enhances stability and insecticidal potency. It is critical for maize resistance to herbivores like the European corn borer .
  • Synthetic Derivatives: Propanolamine-containing derivatives (e.g., 2-ethyl-7-fluoro-2H-1,4-benzoxazin-3(4H)-one) exhibit superior antifungal activity, inhibiting mycelial growth at 200 mg/L .

Allelopathic and Phytotoxic Effects

  • This compound : Degrades to APO, a potent allelochemical suppressing weed germination .
  • Fluorinated Derivatives : 7-Fluoro-2H-1,4-benzoxazin-3(4H)-one shows selective phytotoxicity against weeds (Lolium rigidum) while sparing crops like wheat .

Enzymatic Interactions

Metabolic Pathways and Stability

  • Glucosylation : Both this compound and 2,4-Dihydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one are stored as glucosides (e.g., DIBOA-Glc, DIMBOA-Glc) to mitigate autotoxicity. Hydrolysis by β-glucosidases releases aglucones during stress .
  • Degradation : Microbial conversion of this compound yields APO, while 2,4-Dihydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one forms AMPO, both contributing to long-term soil allelopathy .

Preparation Methods

Natural Extraction from Gramineae Species

DIBOA is predominantly isolated from plants in the Poaceae family, including Secale cereale (rye) and Zea mays (corn) . The extraction process typically involves hydrolyzing glucosylated precursors, such as DIBOA-Glc (2-O-β-D-glucopyranosyl-DIBOA), which are stored in vacuoles of young seedlings .

Enzymatic Hydrolysis of DIBOA-Glc

In Secale cereale, DIBOA-Glc is cleaved by β-glucosidases upon tissue damage, releasing DIBOA. A modified protocol involves homogenizing seedlings in aqueous methanol (80% v/v), followed by filtration and solvent evaporation . The residue is reconstituted in water and subjected to solid-phase extraction (SPE) using Oasis HLB cartridges, eluting with methanol-water gradients . Final purification via reverse-phase HPLC (C18 column, trifluoroacetic acid-methanol gradient) yields DIBOA with >90% purity .

Thermal Degradation in Zea mays

In corn, DIMBOA-Glc (the 7-methoxy analogue of DIBOA-Glc) is thermally degraded to DIMBOA, which is subsequently demethylated to DIBOA under acidic conditions . Boiling aqueous extracts at pH 2.5 for 30 minutes achieves near-quantitative conversion, though side products like 2-benzoxazolinone (BOA) may form .

Chemical Synthesis Routes

Chemical synthesis of DIBOA offers higher scalability and avoids seasonal variability in plant sources. Three principal methodologies have been developed, each with distinct advantages in yield and complexity.

Cyclization of N-(2-Hydroxyphenyl)malonamic Acid

Route 1: Acid-Catalyzed Cyclization
N-(2-Hydroxyphenyl)malonamic acid, synthesized from o-aminophenol and malonyl chloride, undergoes cyclization in concentrated hydrochloric acid at 80°C for 4 hours . The reaction proceeds via intramolecular esterification, yielding DIBOA in 77–82% purity (Table 1).

Route 2: Microwave-Assisted Synthesis
Microwave irradiation (150 W, 100°C, 20 minutes) reduces reaction time to 30 minutes, improving yield to 87% . This method minimizes degradation side products, making it preferable for lab-scale production.

Method Conditions Yield Purity
Acid-catalyzedHCl, 80°C, 4 h77–82%90%
Microwave-assisted150 W, 100°C, 20 min87%95%

Reductive Amination of 2-Nitrophenol Derivatives

A two-step synthesis begins with nitration of 3-methoxyphenol to 5-methoxy-2-nitrophenol, followed by sodium dithionite reduction to 2-amino-5-methoxyphenol . Demethylation with hydrobromic acid (48% HBr, reflux, 6 h) yields 2-amino-5-hydroxyphenol, which is cyclized with urea in 1,3-butanediol at 180°C (Figure 1) . This method achieves 56% overall yield but requires careful control of stoichiometry to avoid urea volatilization .

3-MethoxyphenolHNO35-Methoxy-2-nitrophenolNa2S2O42-Amino-5-methoxyphenolHBrDIBOA\text{3-Methoxyphenol} \xrightarrow{\text{HNO}3} \text{5-Methoxy-2-nitrophenol} \xrightarrow{\text{Na}2\text{S}2\text{O}4} \text{2-Amino-5-methoxyphenol} \xrightarrow{\text{HBr}} \text{DIBOA}

Biocatalytic Approaches

Recent advances utilize Fusarium spp. endophytes to biotransform BOA to DIBOA via hydroxylation . Incubating BOA with Fusarium oxysporum in potato dextrose broth (pH 6.5, 28°C, 72 h) achieves 65% conversion, though scalability remains challenging .

Purification and Stability

Crude DIBOA is purified via sequential solvent extraction (pentane → dichloromethane → n-butanol) to remove hydrophobic impurities . Final crystallization from water or ethanol yields white crystals (mp 152–154°C) . Stability studies indicate DIBOA degrades rapidly in aqueous solutions (t₁/₂ = 12 h at pH 7), necessitating storage at −20°C under nitrogen .

Comparative Analysis of Synthetic Methods

The table below summarizes key metrics for the dominant synthetic routes:

Method Yield Cost Scalability Purity
Acid-catalyzed82%LowModerate90%
Microwave-assisted87%MediumHigh95%
Reductive amination56%HighLow85%
Biocatalytic65%MediumLow80%

Microwave-assisted synthesis offers the best balance of yield and scalability, while biocatalytic methods remain experimental due to microbial sensitivity .

Properties

IUPAC Name

2,4-dihydroxy-1,4-benzoxazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H7NO4/c10-7-8(11)13-6-4-2-1-3-5(6)9(7)12/h1-4,8,11-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COVOPZQGJGUPEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N(C(=O)C(O2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO4
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DSSTOX Substance ID

DTXSID90938409
Record name 2,4-Dihydroxy-2H-1,4-benzoxazin-3(4H)-one
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Molecular Weight

181.15 g/mol
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Physical Description

Solid
Record name 2,4-Dihydroxy-2H-1,4-benzoxazin-3(4H)-one
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CAS No.

17359-54-5
Record name 2,4-Dihydroxy-1,4-benzoxazin-3-one
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Record name 2,4-Dihydroxy-1,4-benzoxazinone
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Record name 2,4-Dihydroxy-2H-1,4-benzoxazin-3(4H)-one
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Record name 2,4-dihydroxy-3,4-dihydro-2H-1,4-benzoxazin-3-one
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Record name 2,4-DIHYDROXY-1,4-BENZOXAZINONE
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Melting Point

152 °C
Record name 2,4-Dihydroxy-2H-1,4-benzoxazin-3(4H)-one
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

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Feasible Synthetic Routes

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2,4-Dihydroxy-2H-1,4-benzoxazin-3(4H)-one
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2,4-Dihydroxy-2H-1,4-benzoxazin-3(4H)-one
DL-Phenylalanine
2,4-Dihydroxy-2H-1,4-benzoxazin-3(4H)-one
DL-Phenylalanine
2,4-Dihydroxy-2H-1,4-benzoxazin-3(4H)-one
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2,4-Dihydroxy-2H-1,4-benzoxazin-3(4H)-one
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